molecular formula C15H15N5O2S B2957405 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034335-73-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2957405
CAS RN: 2034335-73-2
M. Wt: 329.38
InChI Key: ZNXZDNWTWBURRB-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, also known as MPYS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Target of Action

The primary target of the compound N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including metabolism and aging .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various enzymatic reactions. By enhancing the activity of NAMPT, the compound increases the production of NAD+, thereby influencing the various biological processes that rely on this molecule .

Pharmacokinetics

It is noted that the compound was optimized to attenuate cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its pharmacokinetic profile.

Result of Action

The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various effects at the molecular and cellular levels, given the pivotal role of NAD+ in many biological processes. For instance, it could influence metabolic processes and potentially slow down aging-related changes .

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-11-14(9-18-20)13-5-12(6-17-8-13)7-19-23(21,22)15-3-2-4-16-10-15/h2-6,8-11,19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXZDNWTWBURRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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